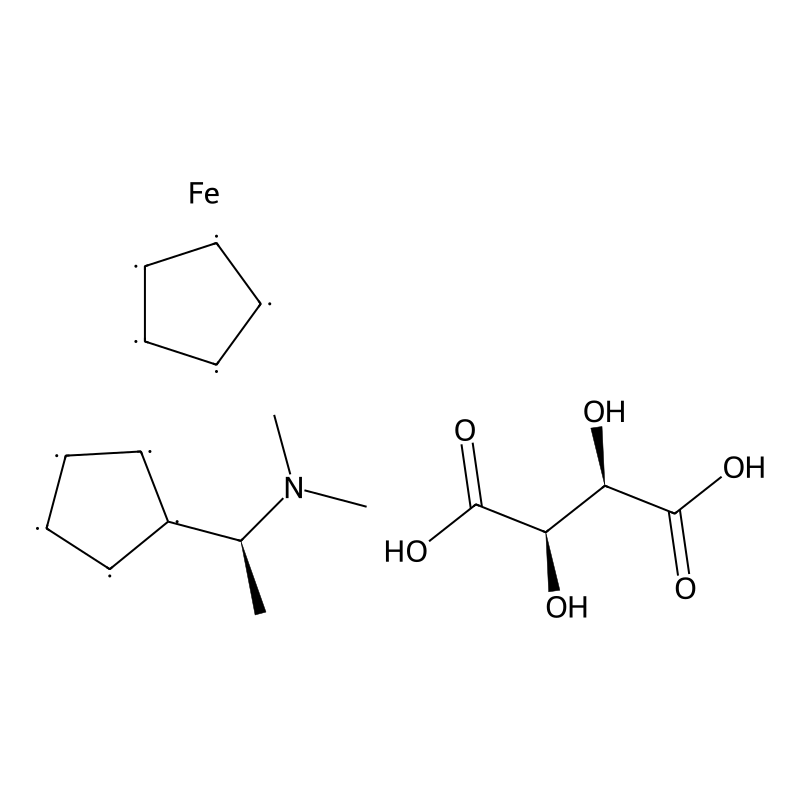(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chiral Ligand in Asymmetric Catalysis
The ferrocenyl unit in (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate possesses unique electronic properties that can be leveraged in catalyst design. The combination of the chiral amine group and the ferrocenyl moiety could potentially lead to the development of new asymmetric catalysts for various organic reactions. Asymmetric catalysis allows for the selective production of one enantiomer of a chiral molecule, which is crucial in many pharmaceutical and fine chemical applications .
Research efforts have explored similar ferrocenyl amine structures as ligands in asymmetric catalysis. For instance, studies have demonstrated the effectiveness of these ligands in reactions like aldol additions and hydrogenations .
(Note: More research is needed to determine the specific catalytic activity of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate).
Chiral Separations
The chiral nature of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate makes it a potential candidate for separating enantiomers of other chiral molecules. Chiral separations are essential in various fields, including drug development and material science. The tartaric acid component of the molecule could potentially interact with and differentiate between enantiomers through techniques like chromatography or crystallization .
(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate, also known as S-Ugi-Amine L-Tartrate, is a chiral compound that serves as a ligand in various catalytic reactions. It is characterized by its unique structure, which includes a ferrocenyl moiety—a sandwich-like arrangement of iron and cyclopentadienyl rings. The compound has the molecular formula and a molecular weight of approximately 398.17 g/mol . This compound is notable for its application in asymmetric synthesis, particularly in the formation of chiral products.
The primary chemical reaction involving (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is its coordination with transition metals to form chiral metal complexes. These complexes are employed in various catalytic processes, including:
- Asymmetric Hydrogenation: Utilizing the chiral ligand to enhance selectivity for one enantiomer over another.
- Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds in a stereoselective manner.
The compound can also undergo hydrolysis and other transformations typical of amines, depending on the reaction conditions and reagents used.
Research indicates that (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate exhibits biological activity due to its chiral nature. It has been explored for potential applications in:
- Chiral Catalysis: Enhancing the efficiency and selectivity of reactions involving biological substrates.
- Pharmaceutical Development: Investigating its role as a chiral auxiliary in drug synthesis, where enantiomeric purity is crucial for therapeutic efficacy.
The synthesis of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate typically involves the following steps:
- Preparation of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine: This can be achieved through the reaction of (S)-(-)-1-metallocyldimethyllithium with N,N-dimethylethylamine.
- Formation of Tartrate Salt: The amine is then reacted with L-tartaric acid to yield the tartrate salt, which enhances solubility and stability .
(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate has several applications across different fields:
- Catalysis: Used as a chiral ligand in asymmetric synthesis, improving yields and selectivity.
- Material Science: Investigated for incorporation into polymers or materials that require specific chiral properties.
- Pharmaceuticals: Potentially utilized in drug synthesis where chirality plays a significant role in pharmacodynamics.
Studies have shown that (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate interacts effectively with various transition metals, forming stable complexes that exhibit enhanced catalytic properties. Its interactions can be characterized by:
- Cyclic Voltammetry: Used to study redox behavior and binding affinities with metal ions.
- Spectroscopic Techniques: Such as NMR and IR spectroscopy to analyze coordination modes and stability of complexes.
Several compounds share structural similarities with (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine | Enantiomer with different optical activity | |
| Ferrocene | Simple structure without amine functionality | |
| N,N-Dimethyl-1-ferrocenylethylamine | Lacks tartaric acid component | |
| Chiral Phosphine Ligands | Varies | Often used in conjunction with ferrocene derivatives |
The uniqueness of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate lies in its dual functionality as both a chiral ligand and a stable salt form, which enhances its utility in asymmetric synthesis compared to other similar compounds. Its ferrocenyl structure contributes to its distinctive electronic properties, making it particularly effective in catalysis.








